(S)-1-Boc-3-Methylpiperazine hydrochloride

Description

BenchChem offers high-quality (S)-1-Boc-3-Methylpiperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Boc-3-Methylpiperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNMIMWDYFYCCC-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride

This guide provides a comprehensive technical overview of tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride, a key chiral building block in modern medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering insights into its structure, synthesis, characterization, and applications, grounded in established scientific principles.

Introduction: The Strategic Importance of a Chiral Scaffold

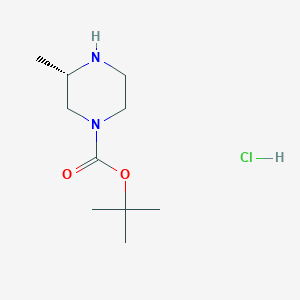

tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structure is defined by three key features: a piperazine ring, a chiral center at the 3-position with (S)-stereochemistry, and a tert-butoxycarbonyl (Boc) protecting group on one of the ring's nitrogen atoms. The hydrochloride salt form enhances its stability, crystallinity, and handling properties.

The piperazine ring is a privileged scaffold in drug design, appearing in numerous approved drugs across various therapeutic areas, including antibacterial, antiallergic, and antipsychotic agents.[1][2] This prevalence is due to its ability to form multiple hydrogen bonds, modulate acid-base properties, and improve the water solubility of a molecule.[1] The introduction of a specific stereocenter, as in the (3S)-3-methyl derivative, allows for highly specific, three-dimensional interactions with biological targets, which is crucial for developing potent and selective drug candidates.[3] This compound serves as a versatile starting material for creating complex molecules, particularly in the development of therapeutics targeting the central nervous system.[3]

Physicochemical Properties and Structural Elucidation

The precise chemical identity and properties of tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride are critical for its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | tert-butyl (3S)-3-methylpiperazine-1-carboxylate;hydrochloride | N/A |

| Synonyms | (S)-1-Boc-3-methylpiperazine HCl | [3] |

| CAS Number | 147081-29-6 (for the free base) | [3] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [4] |

| Molecular Weight | 236.74 g/mol | N/A |

| Appearance | White powder or oily solid | [3] |

| Melting Point | 38-41°C (for the free base) | [3] |

| Optical Rotation | [α]D²⁰ = -16 ± 2° (c=1 in 1,4-Dioxane, for the free base) | [3] |

Core Structural Components

The molecule's utility is derived from the distinct functions of its constituent parts:

-

The (3S)-3-methylpiperazine Core: This chiral heterocycle provides the fundamental framework. The (S)-configuration at the C3 position is critical for enantioselective interactions with protein binding sites, a cornerstone of modern rational drug design.

-

The tert-Butoxycarbonyl (Boc) Protecting Group: The amine at the N1 position is protected by a Boc group. This is a deliberate and crucial synthetic strategy. The Boc group is exceptionally stable under a wide range of nucleophilic and basic conditions but can be cleanly removed under specific acidic conditions (e.g., using trifluoroacetic acid).[5][6][7] This orthogonal stability allows chemists to perform reactions on the unprotected N4-amine without disturbing the N1 position, enabling the controlled, stepwise construction of complex derivatives.[5][8]

-

The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which protonates the free N4-amine. This salt formation typically improves the compound's shelf-life, enhances its crystallinity for easier handling and purification, and can increase its solubility in certain polar solvents.[4]

Caption: Chemical Structure of the Topic Compound

Synthesis and Manufacturing Principles

The synthesis of chiral piperazines is a well-established field in organic chemistry. Efficient access to enantiomerically pure forms is paramount. Common strategies include the asymmetric hydrogenation of pyrazine precursors or building the ring from chiral starting materials like α-amino acids.[9][10][11][12]

A representative synthetic pathway involves the creation of the chiral piperazine ring, followed by selective protection of one nitrogen atom.

Caption: General Synthetic Workflow Diagram

Self-Validating Protocol: Selective N-Boc Protection

The causality behind this protocol is the differential nucleophilicity of the two nitrogen atoms in 2-methylpiperazine. The N4 nitrogen is less sterically hindered than the N1 nitrogen adjacent to the methyl group, making it more reactive. However, under controlled conditions with a bulky electrophile like di-tert-butyl dicarbonate (Boc₂O), selective protection at the N1 position can be achieved. The reaction is self-validating as successful protection alters the compound's polarity, allowing for straightforward purification and characterization to confirm the outcome.

Objective: To selectively protect the N1 nitrogen of (S)-2-methylpiperazine.

Materials:

-

(S)-2-methylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or similar non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve (S)-2-methylpiperazine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the mixture to 0 °C in an ice bath. The base is essential to neutralize the acid byproduct of the reaction.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq.) in a minimal amount of dichloromethane. Add this solution dropwise to the stirred piperazine solution over 30-60 minutes. The slow addition helps control the reaction exotherm and improves selectivity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes unreacted reagents and acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by silica gel column chromatography to isolate the desired N1-protected product, tert-Butyl (3S)-3-methylpiperazine-1-carboxylate.

-

Salt Formation (Optional but recommended): Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.

Quality Control and Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the final compound.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Confirms the presence of the Boc group (singlet ~1.4 ppm, 9H), the methyl group (doublet), and protons on the piperazine ring at their characteristic chemical shifts. |

| Mass Spectrometry | Molecular weight confirmation. | The mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺ of the free base (C₁₀H₂₀N₂O₂, MW = 200.28). |

| Chiral HPLC | Determination of enantiomeric purity. | A single major peak should be observed, confirming a high enantiomeric excess (>98%) of the (S)-enantiomer. |

| Optical Rotation | Confirmation of stereochemistry. | The measured specific rotation should match the reference value for the (S)-enantiomer.[3] |

Applications in Drug Discovery and Development

tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in providing a robust, chiral scaffold onto which various functional groups can be appended at the N4 position. This process, known as derivatization, is a cornerstone of lead optimization in drug discovery.

The Boc-protected nitrogen (N1) remains unreactive while chemists modify the free secondary amine (N4) through reactions like reductive amination, acylation, or alkylation. Once the desired modification at N4 is complete, the Boc group at N1 can be removed to either reveal a secondary amine for further functionalization or to yield the final target molecule.

This strategy has been employed in the synthesis of compounds for various research areas:

-

Neurological and Psychiatric Disorders: The piperazine scaffold is common in drugs targeting the central nervous system. This building block is used to synthesize novel agents for conditions like depression and anxiety.[3]

-

Anticancer Agents: Piperazine derivatives have been investigated for their ability to inhibit cancer cell growth. For instance, they have been used in compounds targeting the KRAS oncogene or the PI3K/AKT signaling pathway.[2]

Caption: Role as a Versatile Synthetic Intermediate

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[13][14]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: For optimal stability, the compound should be stored in a cool, dry place, typically at temperatures between 0-8 °C.[3] Some suppliers recommend storage under an inert atmosphere to prevent degradation from air and moisture.

Conclusion

tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride is a quintessential example of a modern chiral building block. Its design, incorporating a privileged scaffold, a specific stereocenter, and an orthogonal protecting group, provides medicinal chemists with a powerful and reliable tool for the synthesis of complex and stereochemically defined drug candidates. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the advancement of pharmaceutical research and development.

References

-

Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

-

Benchchem. (n.d.). Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. Retrieved from Benchchem website.

-

Chem-Impex. (n.d.). (S)-1-Boc-3-methylpiperazine. Retrieved from Chem-Impex International website.

-

PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). (R)-1-Boc-3-methylpiperazine 97%. Retrieved from MilliporeSigma website.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). (S)-1-Boc-3-methylpiperazine. Retrieved from TCI Chemicals website.

-

PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemicalBook. (n.d.). (S)-1-Boc-3-methylpiperazine. Retrieved from ChemicalBook website.

-

Wang, D., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 6(10), 1597-1601.

- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

BLDpharm. (n.d.). 147081-29-6|(S)-tert-Butyl 3-methylpiperazine-1-carboxylate. Retrieved from BLDpharm website.

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

De Figueiredo, R. M., et al. (2011). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 9(17), 6135-6138.

-

TCI Chemicals. (n.d.). tert-Butyl 3-Methylpiperazine-1-carboxylate. Retrieved from TCI Chemicals website.

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from IntechOpen website.

-

Proprep. (2024). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Retrieved from Proprep website.

-

Royal Society of Chemistry. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Retrieved from RSC Publishing website.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. (S)-1-Boc-3-methylpiperazine | 147081-29-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. proprep.com [proprep.com]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | C10H20N2O3 | CID 24820294 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-1-Boc-3-Methylpiperazine hydrochloride molecular weight

An In-Depth Technical Guide to (S)-1-Boc-3-Methylpiperazine Hydrochloride: Properties, Synthesis, and Application

Introduction

(S)-1-Boc-3-Methylpiperazine hydrochloride is a cornerstone chiral building block in the landscape of modern medicinal chemistry and drug development. Its structure, which features a piperazine core, a defined stereocenter at the C3 position, a crucial tert-butoxycarbonyl (Boc) protecting group, and a hydrochloride salt form, makes it an exceptionally valuable intermediate. The piperazine moiety itself is a well-established "privileged scaffold" frequently found in bioactive molecules due to its favorable impact on physicochemical properties like solubility and its ability to orient pharmacophoric groups correctly for target interaction.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth technical overview of (S)-1-Boc-3-Methylpiperazine hydrochloride. We will dissect its physicochemical properties, provide field-proven synthetic and analytical protocols, and explore its critical role in the synthesis of advanced pharmaceutical agents. The focus will be on not just the procedural steps, but the underlying chemical principles and strategic choices that govern its effective use.

Section 1: Physicochemical Properties and Structural Elucidation

A comprehensive understanding of a reagent's properties is the foundation of its successful application. This section deconstructs the key structural features of (S)-1-Boc-3-Methylpiperazine hydrochloride and presents its core physicochemical data.

Core Identity and Structural Features

The molecule's utility is derived from a strategic combination of three key features:

-

The Chiral Piperazine Ring: The piperazine is a six-membered heterocycle containing two nitrogen atoms. In this molecule, the methyl group at the C3 position creates a chiral center with the (S)-configuration. This stereochemical definition is paramount, as biological targets are inherently chiral, and the correct enantiomer is often solely responsible for the desired therapeutic effect.

-

The N1-Boc Protecting Group: The nitrogen at the 1-position is protected by a tert-butoxycarbonyl (Boc) group. This is a deliberate synthetic strategy to differentiate the two nitrogen atoms.

-

The N4-Amine Hydrochloride Salt: The second nitrogen at the 4-position is a secondary amine, which is protonated to form a stable hydrochloride salt.

The Strategic Role of the Boc Group and Hydrochloride Salt

The Boc Group: A Tool for Regioselectivity The Boc group is one of the most common amine protecting groups in organic synthesis.[2] Its function here is to temporarily mask the reactivity of the N1 nitrogen. This ensures that in subsequent synthetic steps, nucleophilic substitution or coupling reactions occur exclusively at the unprotected N4 nitrogen. The choice of the Boc group is strategic due to its robust stability under a wide range of reaction conditions (e.g., basic, nucleophilic, and reductive conditions) while being easily and cleanly removable under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3][4] This acid-lability allows for selective deprotection without disturbing other sensitive functionalities in a complex molecule.[5]

The Hydrochloride Salt: Ensuring Stability and Handling The free base form of (S)-1-Boc-3-methylpiperazine can be a low-melting, oily solid, which can be challenging to handle, accurately weigh, and store long-term.[6] The formation of the hydrochloride salt converts the molecule into a more stable, free-flowing crystalline solid.[7] This form offers several distinct advantages:

-

Enhanced Stability: Salts are generally less susceptible to degradation than their free base counterparts.

-

Improved Handling: As a solid, the compound is easier to weigh and dispense accurately.[7]

-

Defined Stoichiometry: The salt form ensures a precise 1:1 molecular ratio, which is critical for calculating reaction equivalents.

Quantitative Data Summary

The essential physicochemical properties of (S)-1-Boc-3-Methylpiperazine hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 236.74 g/mol | [8] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [8] |

| CAS Number | 1353006-46-8 | [8] |

| Appearance | Solid | [7] |

| Synonyms | tert-Butyl (S)-3-methyl-1-piperazinecarboxylate HCl, (3S)-3-Methylpiperazine hydrochloride N1-BOC protected | [7][9] |

| Storage Conditions | Store in a dry, sealed place under an inert atmosphere (Nitrogen or Argon) at 2-8 °C. | [7][8] |

Section 2: Synthesis and Purification

The synthesis of (S)-1-Boc-3-Methylpiperazine hydrochloride is a well-defined, two-step process that involves the regioselective protection of a chiral precursor followed by salt formation. This section provides a representative experimental protocol and the rationale behind the procedural choices.

Synthetic Strategy Overview

The most direct synthetic route begins with the commercially available chiral starting material, (S)-2-methylpiperazine. The core of the synthesis is the selective protection of one of the two nitrogen atoms with the Boc group. Due to the slight difference in steric hindrance, the reaction with di-tert-butyl dicarbonate can yield a mixture of products, but conditions can be optimized to favor the formation of the desired 1-Boc protected isomer. The final step is the simple acid-base reaction to form the hydrochloride salt.

Detailed Experimental Protocol: Synthesis

This protocol first describes the synthesis of the free base, (S)-1-Boc-3-methylpiperazine, which is the direct precursor to the final hydrochloride salt.[10]

Step 1: N-Boc Protection of (S)-2-Methylpiperazine

-

Materials:

-

(S)-2-methylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C using an ice bath. The use of an anhydrous solvent is critical to prevent hydrolysis of the Boc anhydride.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in DCM to the cooled solution. The slow addition and cooling are necessary to control the exotherm of the reaction and minimize side product formation.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Quenching: Upon completion, quench the reaction by adding deionized water. This step removes any water-soluble byproducts and unreacted reagents.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic phases. This ensures maximum recovery of the product from the aqueous phase.

-

Workup - Washing: Wash the combined organic layers with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, (S)-1-Boc-3-methylpiperazine.

-

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary to achieve high purity.

Step 2: Formation of the Hydrochloride Salt

-

Materials:

-

Purified (S)-1-Boc-3-methylpiperazine

-

Anhydrous diethyl ether or 1,4-dioxane

-

Hydrogen chloride solution (e.g., 2 M in diethyl ether)

-

-

Protocol:

-

Dissolve the purified (S)-1-Boc-3-methylpiperazine free base in a minimal amount of anhydrous diethyl ether.

-

While stirring, slowly add hydrogen chloride solution (1.0 eq) dropwise.

-

A white precipitate of (S)-1-Boc-3-Methylpiperazine hydrochloride will form immediately.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

-

Synthesis Workflow Diagram

The logical flow from starting material to the final product is illustrated below.

Caption: Workflow for the synthesis of (S)-1-Boc-3-Methylpiperazine HCl.

Section 3: Analytical Characterization and Quality Control

For any reagent used in drug development, rigorous quality control is non-negotiable. The identity, purity, and stereochemical integrity of (S)-1-Boc-3-Methylpiperazine hydrochloride must be unequivocally established.

The Imperative of Purity

-

Chemical Purity: Impurities from the synthesis (e.g., starting materials, regioisomers, or byproducts) can lead to side reactions in subsequent steps, complicating purification and potentially generating toxic impurities in the final active pharmaceutical ingredient (API).

-

Enantiomeric Purity: The presence of the unwanted (R)-enantiomer can reduce the efficacy of the final drug product or, in some cases, lead to off-target effects or different pharmacological profiles. Regulatory agencies require strict control over stereoisomeric impurities.

Recommended Analytical Workflows

A self-validating analytical protocol should include a battery of tests to confirm structure and assess purity.

-

Structural Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key ¹H NMR signals would include the characteristic nine-proton singlet for the Boc group, signals for the piperazine ring protons, and the methyl group doublet.

-

Mass Spectrometry (MS): LC-MS or direct infusion MS is used to confirm the molecular weight of the cation (201.16 m/z for [M+H]⁺ of the free base).

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): A standard reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) is the primary tool for determining chemical purity by quantifying the area percentage of the main peak relative to any impurities.[11]

-

-

Enantiomeric Purity Assessment:

Analytical Workflow Diagram

Caption: Logical flow for the quality control testing of the final product.

Section 4: Applications in Drug Discovery and Development

(S)-1-Boc-3-Methylpiperazine hydrochloride is not an end product but a critical starting point for constructing more complex molecules with therapeutic potential.

A Versatile Chiral Scaffold

The true value of this reagent lies in the deprotection of the Boc group to reveal the N1 primary amine, followed by the reaction of the N4 secondary amine. More commonly, the N4 amine is used for coupling reactions, and the Boc group is removed at a later stage. This allows for the piperazine ring to be inserted into a target molecule as a linker or as a key pharmacophoric element. Its applications are diverse, spanning multiple therapeutic areas.[6]

Key Therapeutic Applications

This building block is a documented reactant in the synthesis of several classes of high-value therapeutic agents:

-

Oncology: It is used in the synthesis of inhibitors targeting the KRASG12C oncogene, a critical driver in several types of cancer.[10][13]

-

Antiviral Therapy: It serves as an intermediate in the creation of CCR5 antagonists, which have potent anti-HIV-1 activity.[10]

-

Neurology and Metabolism: The scaffold is employed in the synthesis of opioid receptor antagonists and human growth hormone secretagogue receptor antagonists, the latter being investigated for the treatment of obesity.[10]

-

Central Nervous System (CNS) Disorders: Its structure is integral to the development of drugs targeting various neurological and psychiatric disorders.[6]

Mechanism of Synthetic Utility

The typical synthetic use involves coupling a molecule (R-X) to the N4 nitrogen. The Boc group ensures this reaction is regioselective. Later in the synthesis, the Boc group can be removed to allow for further functionalization at the N1 position if desired.

Caption: General synthetic utility showing N4 coupling and N1 deprotection.

Conclusion

(S)-1-Boc-3-Methylpiperazine hydrochloride is far more than a simple chemical reagent; it is a precision tool for the modern medicinal chemist. Its pre-defined stereochemistry, orthogonal protection strategy, and stable salt form provide a reliable and versatile entry point into complex molecular architectures. A thorough understanding of its properties, synthesis, and analytical validation—as detailed in this guide—is essential for leveraging its full potential in the efficient and successful development of next-generation therapeutics.

References

-

PubChem. (n.d.). (R)-1-Boc-3-methylpiperazine. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

BIOSYNCE. (n.d.). (S)-1-Boc-3-Methylpiperazine Hydrochloride CAS 1353006-46-8. Retrieved January 28, 2026, from [Link]

-

Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6569. [Link]

- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2022). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved January 28, 2026, from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 28, 2026, from [Link]

-

El-Faham, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2004). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved January 28, 2026, from [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. biosynce.com [biosynce.com]

- 8. CAS 1353006-46-8 | (S)-1-Boc-3-Methylpiperazine hydrochloride - Synblock [synblock.com]

- 9. (S)-1-Boc-3-methylpiperazine | 147081-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. (S)-1-Boc-3-methylpiperazine | 147081-29-6 [chemicalbook.com]

- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 12. researchgate.net [researchgate.net]

- 13. biosynth.com [biosynth.com]

The Strategic Keystone in Chiral Drug Discovery: An In-Depth Technical Guide to (S)-1-Boc-3-Methylpiperazine Hydrochloride

CAS Number: 1353006-46-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on (S)-1-Boc-3-Methylpiperazine hydrochloride, a chiral building block of significant interest in contemporary pharmaceutical research and development. From its fundamental chemical properties to its intricate applications in the synthesis of novel therapeutics, this document provides an in-depth exploration of this versatile compound.

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for pharmacophoric groups.[1][2] The introduction of chirality into the piperazine ring, as seen in (S)-1-Boc-3-methylpiperazine, offers a powerful tool for enhancing biological activity, selectivity, and reducing off-target effects.[3] This specific stereoisomer, protected with a tert-butyloxycarbonyl (Boc) group, provides a stable and readily functionalizable intermediate for the synthesis of complex drug candidates, particularly in the realm of neuroscience and infectious diseases.[4][5]

The hydrochloride salt form of this compound offers several advantages in a laboratory and manufacturing setting. It typically exists as a stable, crystalline solid, which simplifies handling, weighing, and storage compared to the often-oily free base.[6] Furthermore, the hydrochloride salt generally exhibits improved solubility in polar solvents, facilitating its use in a variety of reaction conditions.[7]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of (S)-1-Boc-3-Methylpiperazine hydrochloride is crucial for its effective utilization in synthesis and analysis.

| Property | Value | Source(s) |

| CAS Number | 1353006-46-8 | [8] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [8] |

| Molecular Weight | 236.74 g/mol | [8] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Purity | Typically ≥95% | [8] |

| Storage | Inert atmosphere, 2-8°C | [8] |

Synthesis and Purification: A Controlled Approach to Chirality

The synthesis of (S)-1-Boc-3-Methylpiperazine hydrochloride is a multi-step process that requires careful control to maintain the desired stereochemistry. The general approach involves the protection of the more reactive nitrogen of (S)-2-methylpiperazine, followed by conversion to the hydrochloride salt.

Synthesis of (S)-1-Boc-3-Methylpiperazine (Free Base)

A common and efficient method for the synthesis of the free base involves the reaction of (S)-(+)-2-Methylpiperazine with di-tert-butyl dicarbonate (Boc₂O).[9]

Experimental Protocol:

-

Dissolve (S)-(+)-2-Methylpiperazine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), at 0°C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent like DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-Boc-3-methylpiperazine.

Caption: Synthesis of (S)-1-Boc-3-Methylpiperazine.

Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

-

Dissolve the crude or purified (S)-1-Boc-3-methylpiperazine in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.

Purification and Potential Impurities

Recrystallization is a common method for purifying the hydrochloride salt. The choice of solvent system is critical and may require some empirical optimization. Common impurities can include the starting materials, the di-Boc protected piperazine, and the (R)-enantiomer.[10] The presence of the (R)-isomer is a critical quality attribute that must be carefully controlled and monitored, often by chiral chromatography.[11]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety - Oreate AI Blog [oreateai.com]

- 7. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 10. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 11. researchgate.net [researchgate.net]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and indispensable scaffold in medicinal chemistry. Its unique combination of structural simplicity, synthetic tractability, and favorable physicochemical properties has cemented its status as a "privileged scaffold," leading to its incorporation into a vast number of clinically successful drugs across a wide spectrum of therapeutic areas.[1][2] This guide provides a comprehensive technical overview of the piperazine moiety's role in drug design. We will explore its fundamental physicochemical and pharmacokinetic characteristics, delve into its pharmacological versatility with specific examples, detail robust synthetic protocols, and analyze its critical contribution in a blockbuster case study. This document is intended to serve as a foundational resource for scientists engaged in drug discovery and development, offering both theoretical grounding and practical, field-proven insights.

The "Privileged" Nature of the Piperazine Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a versatile starting point for drug design.[1][2] The piperazine nucleus is a quintessential example of such a scaffold. Its prevalence in FDA-approved drugs, ranging from antipsychotics and antihistamines to antibiotics and anticancer agents, is a testament to its remarkable utility.[3][4][5]

The core of its "privileged" status stems from several key features:

-

Structural and Conformational Properties : The saturated six-membered ring can adopt low-energy chair and boat conformations, allowing it to present its substituents in precise three-dimensional orientations to fit within various enzyme active sites and receptor pockets.[1][6]

-

Physicochemical Versatility : The two nitrogen atoms are key handles for chemical modification. They provide sites for hydrogen bonding and can be protonated, which allows for fine-tuning of properties like solubility, basicity, and lipophilicity.[7][8] These characteristics are critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][9]

-

Synthetic Accessibility : The piperazine core is readily synthesized and functionalized through well-established and reliable chemical reactions, making it an attractive component for both lead discovery and optimization campaigns.[1][10]

Caption: Core structure of piperazine highlighting the key nitrogen atoms.

Core Physicochemical and Pharmacokinetic Properties

The success of a drug candidate is intrinsically linked to its physicochemical properties. The piperazine scaffold offers medicinal chemists a powerful tool to modulate these properties to achieve a desired therapeutic profile.[2]

-

Basicity and Ionization (pKa) : Piperazine is a diprotic base with two distinct pKa values, typically around 5.3-5.7 for the first protonation and 9.7-9.8 for the second.[11][12] This means that at physiological pH (~7.4), a significant portion of piperazine-containing molecules will be mono-protonated. This charge enhances aqueous solubility, which is crucial for formulation and absorption, and facilitates key ionic interactions with biological targets. The ability to modulate these pKa values through substitution at the nitrogen atoms is a cornerstone of its utility.[1]

-

Solubility and Lipophilicity : Unsubstituted piperazine is freely soluble in water.[12] By adding substituents to the nitrogen atoms, chemists can precisely control the balance between hydrophilicity and lipophilicity (logP). This balance is critical for ensuring the molecule can dissolve in aqueous environments (like the gut and blood) while also being able to cross lipid cell membranes to reach its target.[7][8]

-

Conformational Flexibility : The piperazine ring predominantly exists in a stable chair conformation. This structural feature, combined with the ability to introduce diverse substituents, allows for the creation of molecules with well-defined three-dimensional shapes that can be optimized for high-affinity binding to specific biological targets.[1][6]

-

Metabolic Stability : While the piperazine ring itself can be subject to metabolism (e.g., N-dealkylation, ring oxidation), it is often considered a metabolically robust scaffold. Its inclusion in a molecule can shield more labile functional groups or improve the overall metabolic profile, leading to better bioavailability and a more predictable pharmacokinetic profile.[13]

Table 1: Key Physicochemical Properties of Piperazine

| Property | Value | Significance in Drug Design |

| pKa₁ | ~5.35 | Influences ionization state, solubility, and receptor binding.[11] |

| pKa₂ | ~9.73 | Determines behavior in different pH environments.[11] |

| Aqueous Solubility | Freely Soluble | Provides a good starting point for aqueous formulation.[12] |

| LogP (Octanol/Water) | -1.38 (Calculated) | Indicates high hydrophilicity, which can be modulated by substitution. |

| Conformation | Predominantly Chair | Provides a stable, predictable 3D structure for target engagement.[1][6] |

The Pharmacological Versatility of Piperazine Derivatives

The piperazine scaffold is a key component in drugs targeting a remarkable range of diseases.[14] Its ability to interact with diverse biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes is central to its success.[15]

Caption: The piperazine scaffold as a versatile core for diverse therapeutic agents.

Anti-Infective Agents

The piperazine moiety is a cornerstone in the development of drugs to combat infectious diseases.

-

Antiparasitic Activity : Piperazine and its simple salts (e.g., piperazine citrate) are well-known anthelmintic agents used to treat roundworm infections.[1][16]

-

Mechanism of Action : Piperazine acts as a GABA (γ-aminobutyric acid) receptor agonist in nematodes.[11][16] This leads to an influx of chloride ions, causing hyperpolarization of the muscle cell membrane and resulting in flaccid paralysis of the worm. The paralyzed parasite is then unable to maintain its position in the host's intestine and is expelled.[1][11] This mechanism is selective because vertebrates primarily use GABA in the central nervous system, and the helminth GABA receptor isoform is different.[11]

-

-

Antibacterial Activity : Many potent antibacterial agents incorporate a piperazine ring. The well-known fluoroquinolone antibiotic, Ciprofloxacin , features a piperazine substituent that is crucial for its broad-spectrum activity, potency, and pharmacokinetic properties.[3] The nitrogen atoms of the piperazine can improve bacterial cell wall penetration and interaction with the target enzymes (DNA gyrase and topoisomerase IV). Recent research continues to explore novel piperazine derivatives to combat multidrug-resistant bacterial strains.[17]

-

Antiviral Activity : Piperazine derivatives have shown significant promise as antiviral agents, particularly against HIV.[18] For example, the HIV protease inhibitor Indinavir contains a piperazine moiety. The scaffold often serves as a linker or a key pharmacophoric element that correctly orients other functional groups for optimal binding to viral enzymes.[18][19]

Anticancer Agents

The piperazine scaffold is a key structural feature in numerous modern anticancer drugs, especially tyrosine kinase inhibitors (TKIs).[5][15]

-

Mechanism of Action : In many TKIs, the piperazine ring serves a multifaceted role. It often acts as a solubilizing group, improving the aqueous solubility and oral bioavailability of otherwise poorly soluble molecules.[20] Furthermore, its basic nitrogen can form a critical salt bridge with acidic residues (e.g., aspartate) in the ATP-binding pocket of the target kinase, anchoring the inhibitor and enhancing its potency.

-

Key Example: Imatinib (Gleevec) : This groundbreaking drug for chronic myeloid leukemia (CML) contains a terminal N-methylpiperazine group. This group is essential for its high efficacy, as it significantly enhances water solubility and oral absorption, allowing for effective treatment with a daily pill.[1] It also contributes to the specific conformation required for binding to the ABL kinase.

Central Nervous System (CNS) Agents

The ability of the piperazine ring to be modified for optimal blood-brain barrier penetration has made it a staple in the design of CNS-active drugs.[1]

-

Antipsychotics and Antidepressants : A large class of CNS drugs are arylpiperazines. For instance, the atypical antipsychotic Aripiprazole uses the piperazine heterocycle to modulate dopamine and serotonin receptor binding.[1] In the antidepressant Trazodone , the phenylpiperazine moiety is key to its antagonist activity at serotonin receptors.[5] The piperazine often acts as a linker between a larger aromatic system and another pharmacophoric element, providing the correct distance and geometry for optimal receptor engagement.

Key Synthetic Strategies in Piperazine Chemistry

The utility of the piperazine scaffold is underpinned by well-established and versatile synthetic methodologies. The ability to selectively functionalize one or both nitrogen atoms is critical for building molecular diversity and optimizing drug candidates.

N-Functionalization: Selective Monosubstitution

A primary challenge in piperazine chemistry is achieving selective monosubstitution, as both nitrogen atoms are nucleophilic, often leading to undesired disubstitution.[1] The most reliable method involves a protect-substitute-deprotect sequence. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group due to its stability and ease of removal under acidic conditions.

Experimental Protocol: Synthesis of 1-(Diphenylmethyl)-4-(tert-butoxycarbonyl)piperazine

This protocol describes the N-alkylation of N-Boc-piperazine, a key intermediate for creating monosubstituted piperazine derivatives.

-

Rationale : N-Boc-piperazine has one protected, non-nucleophilic nitrogen and one free secondary amine. This allows for selective alkylation at the free nitrogen. The resulting product can then be deprotected to yield a new secondary amine, which can be further functionalized if an unsymmetrical N,N'-disubstituted product is desired.

-

Step-by-Step Methodology :

-

Reaction Setup : To a solution of N-Boc-piperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

-

Addition of Electrophile : While stirring at room temperature, add the electrophile, bromodiphenylmethane (1.1 eq), dropwise to the solution.

-

Reaction Monitoring : Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.

-

Extraction : Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure 1-(diphenylmethyl)-4-(tert-butoxycarbonyl)piperazine.

-

Caption: Synthetic workflow for creating unsymmetrical piperazine derivatives.

Advanced Methods: C-H Functionalization

While N-functionalization is the most common strategy, approximately 80% of piperazine-containing drugs contain substituents only at the nitrogen positions.[4] To access novel chemical space and create more complex three-dimensional structures, direct C-H functionalization of the piperazine ring's carbon skeleton has emerged as a powerful modern strategy. These methods, often using transition metal catalysis, allow for the introduction of aryl, alkyl, and other groups directly onto the carbon atoms of the ring, providing new vectors for structural diversification and lead optimization.[4]

Case Study: The Role of Piperazine in Imatinib (Gleevec)

Imatinib is a paradigm-shifting drug that transformed the treatment of chronic myeloid leukemia (CML). The N-methylpiperazine moiety at the terminus of the molecule is not an arbitrary addition; it is a masterstroke of medicinal chemistry design that addresses several critical challenges in drug development.[1]

-

Enhanced Solubility and Bioavailability : The core structure of imatinib is large and relatively lipophilic. The basic nitrogen of the piperazine ring becomes protonated at physiological pH, dramatically increasing the molecule's aqueous solubility. This is the primary reason imatinib can be formulated as an oral tablet and achieve excellent bioavailability.[20]

-

Target Engagement : The piperazine group fits into a specific hydrophilic pocket of the ABL kinase active site. The positive charge of the protonated piperazine can form favorable electrostatic interactions with acidic amino acid residues, contributing to the high binding affinity and selectivity of the drug.[1]

-

Favorable ADME Profile : The inclusion of the N-methylpiperazine group results in a molecule with a balanced pharmacokinetic profile, allowing for once-daily dosing and maintaining effective therapeutic concentrations in the blood.

Future Perspectives

The role of the piperazine scaffold in medicinal chemistry is far from static. Its importance continues to grow as drug discovery evolves. Future progress is expected to arise from several key areas:

-

Hybrid Scaffold Engineering : Combining the piperazine core with other pharmacologically relevant scaffolds to create hybrid molecules with dual or synergistic activities.[1][9]

-

Novel Drug Modalities : Incorporating piperazine into newer therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker or a ligand for an E3 ligase.

The piperazine scaffold's enduring legacy is a product of its inherent chemical and physical virtues. Its structural simplicity, synthetic accessibility, and profound impact on pharmacokinetic and pharmacodynamic properties ensure that it will remain a cornerstone of medicinal chemistry for the foreseeable future.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.

- Kant, R., & Maji, S. (n.d.).

- The medicinal chemistry of piperazines: A review. (n.d.). PubMed.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.

- Piperazine. (n.d.). Wikipedia.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). API.

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI.

- The medicinal chemistry of piperazines: A review. (n.d.). Scilit.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed.

- Fused and Substituted Piperazines as Anticancer Agents: A Review. (n.d.). PubMed.

- A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). Benchchem.

- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (n.d.). Arabian Journal of Chemistry.

- Piperazine derivatives of natural compounds with anticancer activity. (n.d.).

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. (n.d.). PubMed.

- An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals.

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (n.d.). Unknown Source.

- The piperazine heterocycle is one of the most widely used and chemically versatile scaffolds in modern medicinal chemistry. (2026). Unknown Source.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wisdomlib.org [wisdomlib.org]

- 16. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 18. Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of (S)-1-Boc-3-Methylpiperazine Hydrochloride

Section 1: Introduction and Application Context

(S)-1-Boc-3-Methylpiperazine hydrochloride (CAS No: 1353006-46-8) is a chiral piperazine derivative widely utilized as a critical building block in modern pharmaceutical development and organic synthesis.[1][2][3] Its structural features make it an important precursor for synthesizing complex bioactive molecules, particularly those targeting the central nervous system and viral infections.[2] Researchers in drug discovery and process chemistry frequently employ this intermediate in the development of novel therapeutics, including CCR5 antagonists with anti-HIV-1 activity, opioid receptor antagonists, and potent KRAS G12C inhibitors for oncology applications.[4][5][6]

Given its integral role in these advanced synthetic pathways, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety considerations, handling procedures, and emergency responses associated with (S)-1-Boc-3-Methylpiperazine hydrochloride, grounded in established safety data and best practices.

Section 2: Hazard Identification and Risk Profile

(S)-1-Boc-3-Methylpiperazine hydrochloride is classified as a hazardous substance. The primary risks are associated with its potential to cause severe eye damage, skin irritation, and respiratory tract irritation.[7][8] The hydrochloride salt form is typically a solid, often a white to off-white crystalline powder, which can become airborne during handling, posing an inhalation risk.[9] The compound is also noted to be air-sensitive and hygroscopic, which can influence its stability and reactivity.[4][9]

Globally Harmonized System (GHS) Classification

The following table summarizes the GHS hazard information for (S)-1-Boc-3-Methylpiperazine and its hydrochloride salt, based on aggregated data.

| Category | Information | References |

| GHS Pictograms | Corrosion, Exclamation Mark | [7] |

| Signal Word | Danger | [10] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [7][8][10] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. | [7][10][11] |

The designation "Causes serious eye damage" (H318) is a critical classification, indicating a risk of irreversible injury upon contact and necessitating a higher level of eye protection than a simple irritant.[8][10]

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and stringent procedural controls is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control for handling (S)-1-Boc-3-Methylpiperazine hydrochloride powder is a certified chemical fume hood.[11]

-

Causality: A fume hood is critical because it captures fine particulates at the source, preventing inhalation of the respiratory irritant and minimizing the potential for accidental contact with eyes and skin.[11] Its use is non-negotiable when weighing or transferring the solid compound.

-

Self-Validation: The system's safety is validated by ensuring the fume hood has a current inspection certificate and that airflow monitors (if equipped) indicate proper function before beginning work. Emergency eyewash stations and safety showers must be located in close proximity to the handling area as a failsafe against exposure.[12]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards of skin irritation, severe eye damage, and inhalation.[10]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[12] A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation, such as transferring large quantities or cleaning up spills.

-

Rationale: The H318 classification ("Causes serious eye damage") necessitates a complete seal around the eyes, which standard safety glasses do not provide.

-

-

Skin Protection: Wear a flame-resistant lab coat and chemically resistant gloves (e.g., nitrile).[1][12]

-

Rationale: Gloves prevent direct skin contact, mitigating the risk of irritation (H315). Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating the skin.

-

-

Respiratory Protection: When a fume hood is not available or during large-scale spill clean-up, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[10]

-

Rationale: This directly addresses the H335 hazard ("May cause respiratory irritation") by filtering airborne particles.

-

Procedural Controls and Storage

Adherence to established laboratory procedures is a critical barrier against exposure.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[1][7][11] It should be kept in a cool, dry, and well-ventilated area designated for corrosive materials.[11]

-

General Hygiene: Avoid forming dust.[11][13] Do not eat, drink, or smoke in the laboratory.[12][13] Wash hands thoroughly with soap and water after handling is complete.[13]

Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines a self-validating workflow for safely handling the solid compound.

-

Preparation and Verification:

-

Step: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Verify the location of the nearest eyewash station and safety shower.

-

Rationale: This pre-operational check confirms that primary engineering controls and emergency systems are ready.

-

-

Donning PPE:

-

Step: Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.

-

Rationale: Establishes the essential barrier of personal protection before any chemical is handled.

-

-

Work Area Setup:

-

Step: Place a disposable absorbent bench liner within the fume hood. Position an analytical balance, weigh paper or a tared vial, spatula, and pre-labeled solvent container inside the hood.

-

Rationale: Confines all potential contamination to a disposable surface within the primary engineering control. Pre-labeling prevents errors.

-

-

Compound Handling:

-

Step: Retrieve the compound container from storage. Allow it to equilibrate to room temperature before opening.

-

Rationale: Prevents atmospheric moisture from condensing on the cold, hygroscopic solid.

-

-

Weighing:

-

Step: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of powder to the weigh paper or tared vial on the balance. Close the primary container immediately.

-

Rationale: Minimizes the time the air-sensitive compound is exposed and reduces the chance of dust becoming airborne.

-

-

Solubilization:

-

Step: Carefully add the weighed solid to the pre-labeled container of solvent. Cap the container and mix gently until dissolved.

-

Rationale: Performing the transfer within the hood contains any residual dust.

-

-

Decontamination and Cleanup:

-

Step: Dispose of the used weigh paper and any contaminated materials into a designated hazardous waste container. Wipe the spatula and work surface with a damp cloth, disposing of it as hazardous waste.

-

Rationale: Ensures that no residual chemical is left on surfaces, preventing inadvertent exposure.

-

-

Doffing PPE:

-

Step: Remove gloves using the proper technique, followed by the lab coat and goggles. Wash hands thoroughly.

-

Rationale: Prevents cross-contamination from used PPE to skin or personal clothing.

-

Section 4: Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11][12]

-

Skin Contact: Remove all contaminated clothing immediately.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[11] Seek medical attention if skin irritation persists.

-

Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[11][13] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[11][12] Rinse the mouth thoroughly with water. If the person is conscious, have them drink plenty of water.[12] Ingestion can cause severe damage to delicate tissues and perforation; seek immediate medical attention.[11][12]

-

Spill Cleanup: For a small spill, and only if properly trained and equipped with appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep it into a designated hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.

Section 5: Visualization of Safe Handling Workflow

The following diagram illustrates the decision-making process and logical flow for safely handling (S)-1-Boc-3-Methylpiperazine hydrochloride.

Sources

- 1. biosynce.com [biosynce.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 4. (S)-1-Boc-3-methylpiperazine | 147081-29-6 [chemicalbook.com]

- 5. (S)-1-Boc-3-甲基哌嗪 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. biosynth.com [biosynth.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ruifuchem.com [ruifuchem.com]

- 10. (S)-1-Boc-3-甲基哌嗪 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.es [fishersci.es]

Methodological & Application

Application Note & Protocol: A Streamlined Approach to the Synthesis of (S)-1-Boc-3-methylpiperazine

Introduction: The Significance of (S)-1-Boc-3-methylpiperazine

(S)-1-Boc-3-methylpiperazine is a chiral building block of considerable importance in the pharmaceutical and chemical industries.[1] As a key intermediate, its stereochemically defined structure is integral to the synthesis of a variety of bioactive molecules, particularly those developed for treating neurological and psychiatric disorders.[1] The piperazine scaffold is a privileged structure in medicinal chemistry, and the introduction of a methyl group at the C-3 position in a specific stereoconfiguration ((S)-enantiomer) allows for precise three-dimensional interactions with biological targets, often enhancing drug efficacy and selectivity.[1]

The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens provides a stable, yet readily cleavable, handle. This strategic protection is fundamental to modern organic synthesis, enabling chemists to selectively functionalize the remaining secondary amine without undesired side reactions, such as di-alkylation.[1][2] This application note provides a detailed, reliable, and efficient protocol for the synthesis of (S)-1-Boc-3-methylpiperazine, emphasizing the rationale behind the procedural steps and ensuring a self-validating methodology through rigorous in-process controls and final product characterization.

Synthetic Strategy: Rationale and Mechanistic Insight

The synthesis of monosubstituted piperazines frequently necessitates a protection strategy to differentiate the two nitrogen atoms.[2] The most common and widely accepted method involves the introduction of a protecting group, such as the Boc group, onto one of the nitrogen atoms.[2] This multi-step approach ensures high selectivity and yield.[2]

The strategy detailed herein employs a direct and highly efficient N-acylation reaction. The starting material, (S)-2-methylpiperazine, possesses two secondary amine groups with different steric environments. The reaction with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions allows for the selective mono-protection, yielding the desired (S)-1-Boc-3-methylpiperazine.

Causality of Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for introducing the Boc group due to its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂).

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it dissolves the starting materials and is relatively inert under the reaction conditions.

-

Temperature Control: The initial cooling of the reaction mixture to 0 °C helps to moderate the exothermic reaction and prevent potential side reactions, such as the formation of the di-Boc protected species. The reaction is then allowed to proceed to completion at room temperature.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Boc-protection of amines.[3]

3.1 Materials and Equipment

-

Reagents:

-

(S)-2-methylpiperazine (CAS: 74610-13-8)

-

Di-tert-butyl dicarbonate (Boc₂O) (CAS: 24424-99-5)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

3.2 Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-methylpiperazine (e.g., 4.0 g, 40 mmol) in anhydrous dichloromethane (200 mL).

-

Reaction Setup: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (e.g., 8.71 g, 40 mmol, 1.0 equivalent) to the stirred solution. The Boc₂O can be added as a solid in portions or dissolved in a small amount of DCM and added via a dropping funnel.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

-

In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The consumption of the starting material and the appearance of a new, less polar spot corresponding to the product should be observed.

-

Work-up - Quenching: Once the reaction is complete, quench by adding deionized water (100 mL) to the flask.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).[3]

-

Work-up - Washing: Combine all organic phases and wash them sequentially with deionized water (100 mL) and then with saturated sodium chloride solution (100 mL).[3]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4] Filter the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3][4]

-

Purification & Final Product: The resulting product, (S)-1-Boc-3-methylpiperazine, is often obtained as a white solid or oily solid of high purity (yields typically around 84%).[1][3] If necessary, further purification can be achieved by recrystallization or silica gel column chromatography.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for (S)-1-Boc-3-methylpiperazine.

Data Presentation: Product Specifications

The synthesized (S)-1-Boc-3-methylpiperazine should be characterized to confirm its identity and purity. The following table summarizes typical analytical data.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1][5] |

| Appearance | White powder or oily solid | [1] |

| Melting Point | 38-41 °C | [1] |

| Optical Rotation [α]D²⁰ | -16 ± 2° (c=1 in 1,4-Dioxane) | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

| Expected Yield | ~84% | [3] |

Scientific Integrity: A Self-Validating Protocol

The trustworthiness of this protocol is grounded in its reliance on a fundamental and well-documented chemical transformation—the N-Boc protection of an amine. The protocol's design incorporates several checkpoints to ensure a successful and reproducible outcome.

-

In-Process Control (IPC): The use of Thin Layer Chromatography (TLC) is a critical self-validation step. It provides a real-time qualitative assessment of the reaction's progress, confirming the consumption of the starting amine and the formation of the less polar, Boc-protected product. This prevents premature work-up of an incomplete reaction or unnecessary extension of the reaction time.

-

Final Product Characterization: The ultimate validation of the synthesis is the rigorous analysis of the isolated product.

-

Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the molecular structure, showing the characteristic peaks for the Boc group (a singlet at ~1.4 ppm in ¹H NMR) and the piperazine ring protons.

-

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is used to determine the chemical and enantiomeric purity of the final compound, ensuring the stereocenter remains intact.[6]

-

Physical Constants: A comparison of the measured melting point and specific optical rotation against established literature values provides a definitive confirmation of the product's identity and stereochemical integrity.[1][7]

-

By integrating these analytical steps, the protocol becomes a self-validating system, ensuring that the final product meets the required standards of identity, purity, and stereochemistry.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

-

(S)-2-methylpiperazine: May cause skin irritation and serious eye damage.[5] Avoid inhalation and direct contact.

-

Di-tert-butyl dicarbonate (Boc₂O): An irritant. Handle with care.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling exclusively in a fume hood.

-

General Precautions: Avoid creating dust if handling solid reagents.[9] Ensure containers are securely sealed when not in use.[8]

References

- Prasanthi, G. et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1485.

-

Kvíčala, J. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2159. Available at: [Link]

- Google Patents. (2023). Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. CN114349711B.

-

Dahan, I. et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(21), 6432. Available at: [Link]

-

Chem-Impex. * (S)-1-Boc-3-methylpiperazine*. Chem-Impex International. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Organic-Chemistry.org. Available at: [Link]